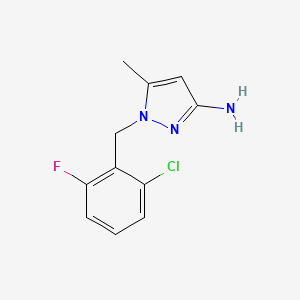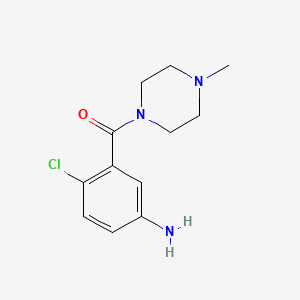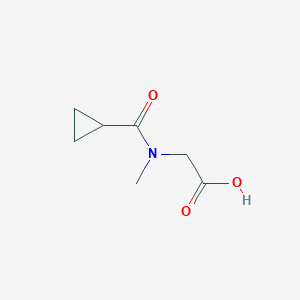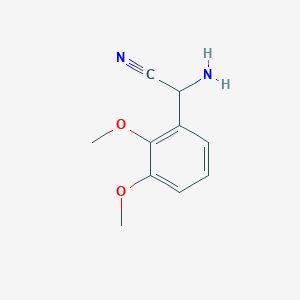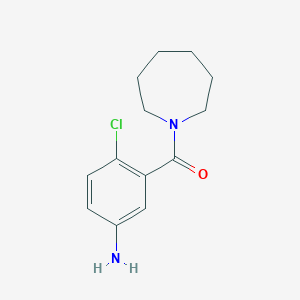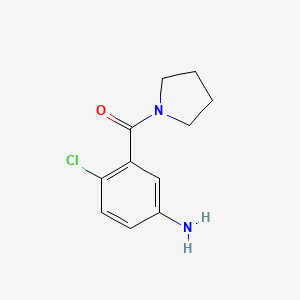![molecular formula C9H8BrN3O B3038952 [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 937651-15-5](/img/structure/B3038952.png)
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine
Vue d'ensemble
Description
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group attached to the oxadiazole ring, making it a significant molecule in various scientific research fields due to its unique chemical properties.
Mécanisme D'action
Target of Action
It is known that compounds with a 1,3,4-oxadiazole moiety, such as this one, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives interact with their targets to exert their biological effects . The bromophenyl group may enhance the lipophilicity of the compound, potentially improving its interaction with target proteins.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Analyse Biochimique
Biochemical Properties
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular behavior and function. Additionally, it has been found to impact gene expression, altering the levels of specific proteins and enzymes within the cell .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function . This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and cellular processes. Furthermore, the compound has been shown to affect gene expression, potentially through interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of This compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness. Long-term studies have shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages . At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic flux and alter the levels of specific metabolites within the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its activity and function . The compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. Additionally, its localization and accumulation within certain cellular compartments can influence its effectiveness and potential therapeutic uses .
Subcellular Localization
The subcellular localization of This compound is an important factor in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall effectiveness in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine typically involves the reaction of 3-bromobenzyl azide with chloroform under argon protection. The reaction is carried out at 2°C with the addition of boron tribromide in dichloromethane. The mixture is then heated to 45°C and allowed to react for 14 hours. After the reaction is complete, ethanol is added to quench the reaction, and the product is recrystallized from methanol/ether to obtain the desired compound with a yield of 84% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include boron tribromide, dichloromethane, ethanol, and methanol. Reaction conditions typically involve controlled temperatures, inert atmosphere (argon protection), and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromobenzylamine: A structurally similar compound with a bromine atom attached to a benzylamine group.
1,3,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring with various substituents.
Uniqueness
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine is unique due to the presence of both the bromophenyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYSURCYRCFOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)
![[5-(4-Fluorophenyl)-2-furyl]methylamine](/img/structure/B3038870.png)
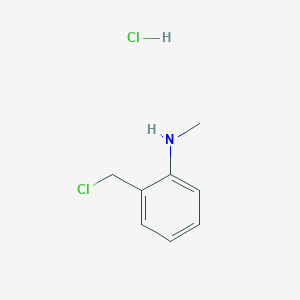
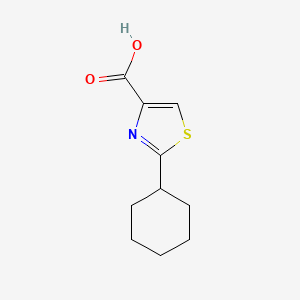
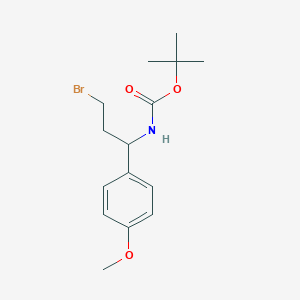
![2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde](/img/structure/B3038876.png)
